molecular formula C7H13ClFNO B2969823 2-Fluoro-2-(oxan-4-ylidene)ethanamine;hydrochloride CAS No. 2460756-98-1

2-Fluoro-2-(oxan-4-ylidene)ethanamine;hydrochloride

Cat. No.: B2969823
CAS No.: 2460756-98-1
M. Wt: 181.64
InChI Key: SDUBQWSXLAILPS-UHFFFAOYSA-N
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Description

2-Fluoro-2-(oxan-4-ylidene)ethanamine;hydrochloride is a chemical compound that features a fluorine atom, an oxane ring, and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(oxan-4-ylidene)ethanamine;hydrochloride typically involves the formation of the oxane ring followed by the introduction of the fluorine atom and the ethanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxane ring. Subsequent fluorination and amination steps are carried out using specific reagents and catalysts to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(oxan-4-ylidene)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Fluoro-2-(oxan-4-ylidene)ethanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(oxan-4-ylidene)ethanamine;hydrochloride involves its interaction with specific molecular targets. The fluorine atom and oxane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroethamphetamine;hydrochloride: Similar in structure but with different functional groups.

    2-(2-Fluorophenoxy)ethanamine;hydrochloride: Contains a fluorophenoxy group instead of an oxane ring.

    2,2-Difluoroethylamine;hydrochloride: Features two fluorine atoms and an ethanamine group.

Uniqueness

2-Fluoro-2-(oxan-4-ylidene)ethanamine;hydrochloride is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-fluoro-2-(oxan-4-ylidene)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO.ClH/c8-7(5-9)6-1-3-10-4-2-6;/h1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUBQWSXLAILPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=C(CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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